molecular formula C5H10O3 B1600146 (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 204509-08-0

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B1600146
CAS No.: 204509-08-0
M. Wt: 118.13 g/mol
InChI Key: WDMXOLOBWMBITN-WHFBIAKZSA-N
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Description

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure. This compound is notable for its hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the cyclization of 1,2,4-trihydroxybutane in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures (160-180°C) to facilitate the formation of the tetrahydrofuran ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The hydroxyl groups can be reduced to form corresponding ethers.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce ethers.

Scientific Research Applications

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its ability to participate in various chemical reactions due to its hydroxyl and hydroxymethyl groups. These functional groups can interact with different molecular targets, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups, which provide distinct reactivity and potential for diverse applications.

Biological Activity

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, efficacy in various studies, and its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with hydroxymethyl and hydroxyl functional groups. These groups are pivotal for its biological interactions and reactivity. The stereochemistry of the compound influences its binding affinity to various biological targets, making it a subject of interest in drug design and development.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl and hydroxyl groups facilitate hydrogen bonding and other interactions with enzymes and receptors, allowing it to act as a substrate or inhibitor in various biochemical pathways.

  • Nucleic Acid Synthesis : It can mimic natural nucleosides, potentially incorporating into DNA or RNA, which may inhibit viral replication or induce apoptosis in cancer cells .
  • Antioxidant Properties : The compound demonstrates antioxidant activity, protecting cells from oxidative stress, which is crucial in many pathological conditions.
  • Antimicrobial Activity : Preliminary studies indicate efficacy against certain pathogens, suggesting potential as an antimicrobial agent.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

  • Antiviral Activity : In vitro studies showed that derivatives of this compound exhibit significant antiviral properties against various viruses, including coronaviruses. For instance, related compounds demonstrated inhibition of SARS-CoV-2 replication with effective concentrations (EC50) in the nanomolar range .
  • Anticancer Potential : Research indicates that the compound can induce apoptosis in cancer cell lines. For example, when tested on A549 lung cancer cells, it showed a dose-dependent increase in apoptotic markers .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to similar compounds:

CompoundAntiviral ActivityAntioxidant ActivityAnticancer Activity
This compoundSignificant (EC50 ~ 100 nM)ModerateHigh
(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-olModerateLowModerate
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-olLowHighLow

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various methods including catalytic hydrogenation and reduction processes using sodium borohydride or lithium aluminum hydride under controlled conditions to maintain stereochemistry . Its industrial applications span across pharmaceuticals as a precursor for bioactive compounds and specialty chemicals.

Properties

IUPAC Name

(3S,5S)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444914
Record name (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204509-08-0
Record name (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
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(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 4
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 5
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 6
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

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